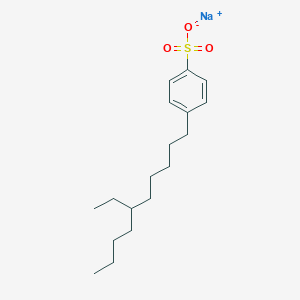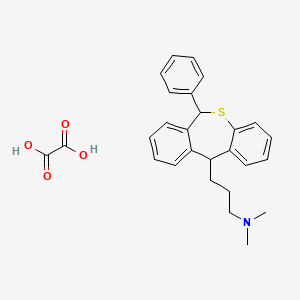
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of macrocyclic ligands that have significant applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves multiple steps. The synthetic routes typically include the formation of the macrocyclic ring followed by the introduction of the purinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- can be compared with other similar macrocyclic compounds such as:
1,4,10-Trioxa-7,13-diazacyclopentadecane: Known for its ability to form stable complexes with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic ligand with similar complex-forming properties.
1,7,10-Trioxa-4,13-diazacyclopentadecane:
Eigenschaften
CAS-Nummer |
149246-39-9 |
|---|---|
Molekularformel |
C20H22Cl4N10O3 |
Molekulargewicht |
592.3 g/mol |
IUPAC-Name |
7,13-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C20H22Cl4N10O3/c21-17-25-11-13(27-17)29-19(23)31-15(11)33-1-5-35-6-2-34(4-8-37-10-9-36-7-3-33)16-12-14(28-18(22)26-12)30-20(24)32-16/h1-10H2,(H,25,27,29,31)(H,26,28,30,32) |
InChI-Schlüssel |
LYLDCKZGIIHHIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


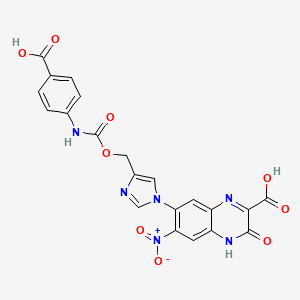
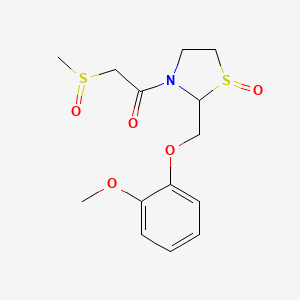

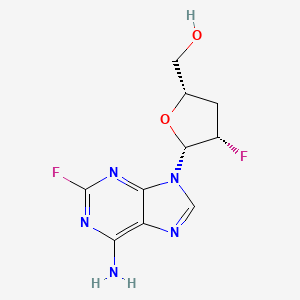
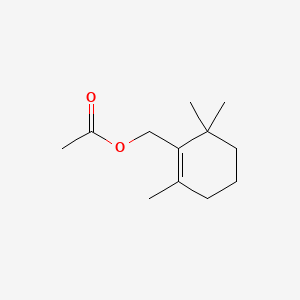
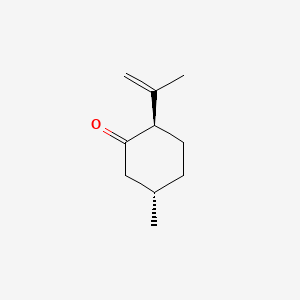
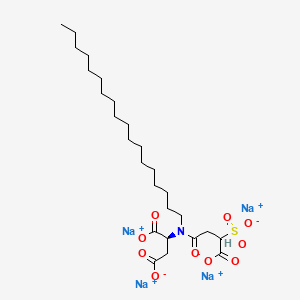
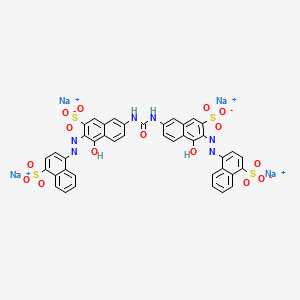
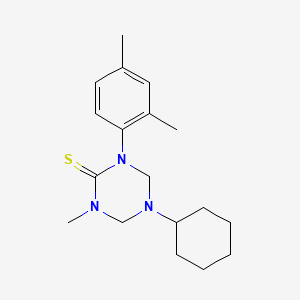
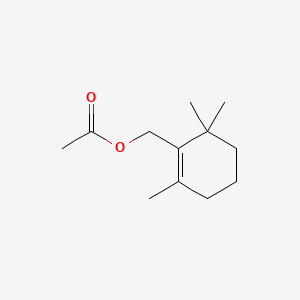
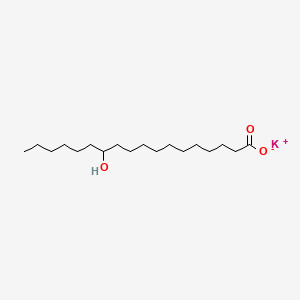
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
